KRAS G12C inhibitor 14, also known as ERAS-5024, is a small-molecule therapeutic designed to target the KRAS G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer. This compound represents a significant advancement in cancer therapeutics, specifically aimed at inhibiting the aberrant signaling pathways activated by mutant KRAS proteins. The KRAS gene is a critical regulator of cell proliferation and survival, and mutations in this gene have been implicated in approximately 30% of all human cancers. The development of selective inhibitors like ERAS-5024 has emerged as a promising strategy to combat cancers driven by these mutations.
The development of KRAS G12C inhibitor 14 is rooted in extensive research that has identified the unique structural characteristics of the KRAS G12C mutant protein. The compound was synthesized through a series of structure-based drug design strategies that leveraged insights from prior research on covalent inhibitors targeting the switch II pocket of the KRAS protein. Notably, the work of researchers such as Shokat et al. has been pivotal in elucidating how these inhibitors can effectively lock KRAS in its inactive state, thereby halting tumor growth.
KRAS G12C inhibitor 14 falls under the category of targeted cancer therapies, specifically classified as a covalent inhibitor due to its mechanism of forming a stable bond with the cysteine residue at position 12 of the KRAS protein. This compound is part of a broader class of direct KRAS inhibitors that include other notable drugs like sotorasib and adagrasib.
The synthesis of KRAS G12C inhibitor 14 involves several key steps that utilize advanced organic chemistry techniques. The process begins with the preparation of key intermediates through various reactions, including nucleophilic aromatic substitution and cross-coupling reactions.
The molecular structure of KRAS G12C inhibitor 14 features a quinazoline core that is crucial for its binding affinity to the target protein. The compound's design incorporates an acrylamide warhead that reacts specifically with the cysteine residue at codon 12.
The structural integrity and conformational flexibility provided by the quinazoline scaffold are essential for achieving high selectivity against mutant versus wild-type KRAS proteins.
The primary chemical reactions involved in synthesizing KRAS G12C inhibitor 14 include:
Each reaction step is optimized for yield and purity, with careful monitoring of reaction conditions such as temperature, solvent choice, and reaction time to ensure successful synthesis.
KRAS G12C inhibitor 14 operates by covalently binding to the cysteine residue at position 12 within the switch II pocket of the KRAS protein. This binding effectively locks KRAS in its inactive GDP-bound state, preventing downstream signaling that promotes cell proliferation and survival.
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) confirm the identity and purity of KRAS G12C inhibitor 14.
KRAS G12C inhibitor 14 is primarily utilized in cancer research aimed at developing targeted therapies for tumors harboring KRAS G12C mutations. Its applications include:
The ongoing research into compounds like ERAS-5024 continues to provide valuable insights into overcoming challenges associated with targeting oncogenic mutations in cancer therapy.
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1